N-Boc-2-(3'-Chlorphenyl)-D-Glycin

Übersicht

Beschreibung

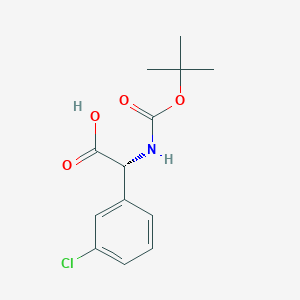

N-Boc-2-(3’-Chlorophenyl)-D-glycine is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 3’ position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

N-Boc-2-(3’-Chlorophenyl)-D-glycine is used extensively in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .

Result of Action

The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .

Action Environment

The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .

Vorbereitungsmethoden

One common method involves the reaction of Boc-protected glycine with 3-chlorobenzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Analyse Chemischer Reaktionen

N-Boc-2-(3’-Chlorophenyl)-D-glycine can undergo various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

N-Boc-2-(3’-Chlorophenyl)-D-glycine can be compared with other Boc-protected amino acids, such as:

N-Boc-2-(4’-Chlorophenyl)-D-glycine: Similar structure but with the chlorine atom at the 4’ position, which can affect its reactivity and interactions.

N-Boc-2-(3’-Fluorophenyl)-D-glycine: Fluorine substitution instead of chlorine, leading to different chemical properties and reactivity.

N-Boc-2-(3’-Bromophenyl)-D-glycine: Bromine substitution, which can also influence the compound’s reactivity and interactions.

These comparisons highlight the unique properties of N-Boc-2-(3’-Chlorophenyl)-D-glycine, particularly its specific substitution pattern and the presence of the Boc protecting group.

Biologische Aktivität

N-Boc-2-(3'-Chlorophenyl)-D-glycine is a derivative of D-glycine, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl moiety. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and as a building block in peptide synthesis.

- Molecular Formula : C13H16ClNO4

- Molecular Weight : Approximately 285.73 g/mol

- Structure : The presence of the Boc protecting group enhances stability and reactivity, while the chlorophenyl group influences biological interactions.

1. Enzyme Interaction

N-Boc-2-(3'-Chlorophenyl)-D-glycine has been shown to interact with various enzymes, particularly proteases. These interactions are significant for understanding its potential therapeutic effects:

- Inhibition of Proteases : The compound can bind to the active sites of proteases, preventing substrate access and subsequent catalysis. This property is crucial for modulating protein metabolism and cellular signaling pathways, making it a valuable tool in biochemical research.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition properties of similar amino acid derivatives revealed that compounds with aromatic moieties can effectively inhibit protease activity. N-Boc-2-(3'-Chlorophenyl)-D-glycine is hypothesized to exhibit similar behavior due to its structural characteristics.

Case Study 2: Peptide Synthesis

In peptide synthesis, N-Boc-2-(3'-Chlorophenyl)-D-glycine serves as a building block for incorporating non-natural amino acids into peptides. This incorporation can enhance the pharmacological profiles of therapeutic peptides, making it a subject of interest in drug discovery.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Boc-2-(3'-Chlorophenyl)-D-glycine | Boc protecting group; 3-chlorophenyl | Potential protease inhibitor |

| N-Boc-2-(4'-Chlorophenyl)-D-glycine | Boc protecting group; 4-chlorophenyl | Similar enzyme inhibition properties |

| N-Boc-2-(3'-Fluorophenyl)-D-glycine | Boc protecting group; 3-fluorophenyl | Varies; potential differences in reactivity |

| N-Boc-2-(3'-Bromophenyl)-D-glycine | Boc protecting group; 3-bromophenyl | Similar to chlorophenyl derivatives |

Eigenschaften

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427445 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926641-28-3 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.